molecular formula C16H16Cl2N2O2 B2878947 1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide CAS No. 1808493-97-1

1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide

Cat. No.: B2878947
CAS No.: 1808493-97-1
M. Wt: 339.22
InChI Key: JVTCZNMERFUOTD-UHFFFAOYSA-N
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Description

1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a dichlorophenyl group, and a but-2-ynoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via nucleophilic substitution reactions, often using 3,4-dichlorobenzene as a starting material.

    Attachment of the But-2-ynoyl Group: The but-2-ynoyl group is attached through acylation reactions, using reagents such as but-2-ynoic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(but-2-ynoyl)-N-phenylpiperidine-4-carboxamide
  • 1-(but-2-ynoyl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
  • 1-(but-2-ynoyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide

Comparison: Compared to these similar compounds, 1-(but-2-ynoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness may make it more suitable for certain applications, such as targeting specific enzymes or receptors.

Properties

IUPAC Name

1-but-2-ynoyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-2-3-15(21)20-8-6-11(7-9-20)16(22)19-12-4-5-13(17)14(18)10-12/h4-5,10-11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTCZNMERFUOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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